molecular formula C11H10O3 B2668019 3-(p-Tolyl)dihydrofuran-2,5-dione CAS No. 1225521-38-9

3-(p-Tolyl)dihydrofuran-2,5-dione

Cat. No.: B2668019
CAS No.: 1225521-38-9
M. Wt: 190.198
InChI Key: WDDSEOFVRDWKOW-UHFFFAOYSA-N
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Description

3-(p-Tolyl)dihydrofuran-2,5-dione is a cyclic diketone derivative featuring a dihydrofuran backbone substituted with a para-tolyl (4-methylphenyl) group at the 3-position. This compound is primarily utilized as a building block in organic synthesis, particularly for constructing heterocyclic frameworks or functionalized polymers . The compound is marketed by suppliers such as CymitQuimica for research applications, with pricing reflecting its specialized use . Notably, its unsaturated analog, 3-(p-Tolyl)furan-2,5-dione (CAS 3152-16-7), has a molecular formula of C₁₁H₈O₃ and is classified as hazardous due to acute toxicity (H301, H311) and skin corrosion (H314) .

Properties

IUPAC Name

3-(4-methylphenyl)oxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-2-4-8(5-3-7)9-6-10(12)14-11(9)13/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDSEOFVRDWKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225521-38-9
Record name 3-(p-tolyl)dihydrofuran-2,5-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)dihydrofuran-2,5-dione typically involves the reaction of p-tolylacetic acid with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)dihydrofuran-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent .

Scientific Research Applications

Synthesis Techniques

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. For instance, a one-pot reaction pathway has been developed for synthesizing related compounds such as 4-aryl-1,2,4-triazolidine-3,5-diones using aryl isocyanates combined with dihydrofuran derivatives . This method not only simplifies the process but also enhances yield and reduces environmental impact by utilizing safer solvents.

Applications in Organic Synthesis

1. Diels-Alder Reactions
3-(p-Tolyl)dihydrofuran-2,5-dione acts as a dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures. Its reactivity is attributed to the electron-withdrawing nature of the carbonyl groups, which enhances its ability to participate in cycloaddition reactions.

2. Synthesis of Bioactive Compounds
The compound has been utilized as a scaffold for developing various bioactive molecules. For example, derivatives of this compound have shown promising activity against human liver cancer cell lines (HepG-2) when modified into imide derivatives . This highlights its potential in drug discovery and development.

Medicinal Chemistry Applications

1. Anticancer Activity
Case studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. A study involving the synthesis of p-tolyl-pyrrole derivatives revealed their efficacy against HepG-2 cells, indicating that modifications to the dihydrofuran structure can lead to enhanced biological activity .

2. Photochemical Applications
The compound's ability to undergo photochemical reactions opens avenues for its use in photodynamic therapy (PDT). Its structural properties allow it to act as a photosensitizer, potentially leading to innovative treatments for cancer through targeted light activation.

Data Table: Summary of Research Findings

Application AreaDescriptionReferences
Organic SynthesisActs as a dienophile in Diels-Alder reactions
Anticancer ActivityDerivatives show activity against HepG-2 liver cancer cells
Photochemical ReactionsPotential use in photodynamic therapy as a photosensitizer

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is likely that the compound exerts its effects through binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-Phenyltetrahydrofuran-2,5-dione

  • Structure : A fully saturated tetrahydrofuran ring with a phenyl substituent at the 3-position.
  • Key Data : Crystallographic studies reveal intermolecular hydrogen bonding (C=O···H interactions), influencing its solid-state packing and melting behavior .

3-[(2-Methyl-1H-indol-3-yl)methyl]dihydrofuran-2,5-dione (CAS 6277-11-8)

  • Structure : Dihydrofuran-2,5-dione with a 2-methylindole moiety.
  • Key Data: Molecular formula C₁₄H₁₃NO₃; molecular weight 243.26 g/mol .
  • Comparison : The indole substituent introduces nitrogen-based functionality, enabling participation in hydrogen bonding and expanding utility in alkaloid synthesis. In contrast, the para-tolyl group in this compound lacks heteroatoms, favoring hydrophobic interactions.

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

  • Structure : Dihydrofuran core with bromine at positions 3 and 4 and phenyl groups at positions 2 and 5.
  • Key Data : Exhibits torsional strain due to bulky substituents, as evidenced by crystallographic torsion angles (e.g., C12—C7—C8—C9 = -178.4°) .
  • Comparison : Bromination increases molecular weight and reactivity (e.g., susceptibility to nucleophilic substitution), whereas the para-tolyl group in this compound offers a site for electrophilic aromatic substitution.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C₁₁H₁₀O₃* ~190.20 Hydrophobic; likely solid at room temperature
3-(p-Tolyl)furan-2,5-dione C₁₁H₈O₃ 188.18 Hazardous (H314); solid
3-Phenyltetrahydrofuran-2,5-dione C₁₀H₈O₃ 176.17 Hydrogen-bonded crystal lattice
3-[(2-Methylindol-3-yl)methyl]dihydrofuran-2,5-dione C₁₄H₁₃NO₃ 243.26 Polar due to indole group

*Inferred from structural analogy to 3-(p-Tolyl)furan-2,5-dione.

Biological Activity

3-(p-Tolyl)dihydrofuran-2,5-dione, also known as 3-(p-tolyl)-2,5-dihydrofuran-2,5-dione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H10O3C_{11}H_{10}O_3, with a molecular weight of approximately 194.19 g/mol. The compound features a dihydrofuran ring system with a p-tolyl substituent, which is critical for its biological activity.

Antioxidant Activity

Research has demonstrated that this compound exhibits notable antioxidant properties. In vitro studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

StudyMethodFindings
DPPH assaySignificant reduction in DPPH radical levels indicating strong antioxidant activity.
Cell cultureProtection against oxidative stress-induced apoptosis in neuronal cells.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In animal models, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory conditions.

StudyModelResults
Mouse modelReduced paw edema and lower levels of inflammatory markers.
In vitroDecreased COX-2 expression in macrophages treated with the compound.

The biological effects of this compound are believed to be mediated through multiple pathways:

  • Inhibition of NF-kB Pathway : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a pivotal role in inflammation and immune response.
  • Scavenging Free Radicals : The dihydrofuran structure allows for effective interaction with reactive oxygen species (ROS), leading to reduced oxidative damage.
  • Modulation of Enzyme Activity : There is evidence suggesting that this compound can influence the activity of various enzymes involved in metabolic pathways related to inflammation and oxidative stress.

Future Directions

Further research is essential to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Clinical Trials : Conducting well-designed clinical trials to assess efficacy and safety in humans.
  • Derivatives Development : Exploring structural modifications to enhance potency and selectivity against specific biological targets.

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